4-[(2-Chlorophenyl)amino]quinazoline-2-thiol
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Overview
Description
4-[(2-Chlorophenyl)amino]quinazoline-2-thiol is a quinazoline derivative with significant biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities .
Preparation Methods
The synthesis of 4-[(2-Chlorophenyl)amino]quinazoline-2-thiol typically involves several key steps:
Aza-reaction: This method includes the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This technique accelerates the reaction process, enhancing yield and purity.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasonic waves are employed to increase reaction rates and improve product formation.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-[(2-Chlorophenyl)amino]quinazoline-2-thiol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(2-Chlorophenyl)amino]quinazoline-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)amino]quinazoline-2-thiol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-[(2-Chlorophenyl)amino]quinazoline-2-thiol can be compared with other quinazoline derivatives:
4-Amino-2-chloro-6,7-dimethoxyquinazoline: This compound has similar pharmacological activities but differs in its chemical structure and specific applications.
2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one: Another related compound with distinct biological activities and synthetic routes.
Biological Activity
4-[(2-Chlorophenyl)amino]quinazoline-2-thiol, a compound with notable biological activities, belongs to the quinazoline family known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a quinazoline core substituted with a chlorophenyl and thiol group. This unique arrangement contributes to its biological activity, particularly as an inhibitor of various enzymes and receptors.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in several cancers. This inhibition occurs via competitive binding at the ATP site, preventing autophosphorylation and subsequent signaling pathways that promote cell proliferation .
- NF-κB Pathway Modulation : Research indicates that derivatives of quinazoline can selectively inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Studies have demonstrated that quinazoline derivatives exhibit potent anticancer effects against various cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against HepG2 and MCF-7 cancer cells .
- Antimicrobial Properties : Quinazoline derivatives have also been investigated for their antimicrobial activities, showing effectiveness against a range of pathogens. The presence of the thiol group enhances their interaction with microbial targets .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and related compounds:
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In Vitro Studies : A recent study evaluated various quinazoline derivatives for their antiproliferative activity. The results indicated that modifications at specific positions significantly impacted their potency against cancer cell lines, with some compounds outperforming established drugs like afatinib .
Compound Cell Line IC50 (nM) Compound A HepG2 0.07 Compound B MCF-7 0.91 Afatinib HepG2 1.40 - Mechanistic Insights : Another study focused on the mechanism by which these compounds inhibit NF-κB activation in macrophage-like cells. The findings suggested that selective inhibition could lead to fewer side effects compared to traditional anti-inflammatory drugs .
- Comparative Studies : Research comparing 4-aminoquinazolines with other derivatives showed that introducing halogen substituents could enhance EGFR inhibitory activity. For example, compounds with chloro or bromo groups exhibited improved binding affinity compared to their unsubstituted counterparts .
Properties
IUPAC Name |
4-(2-chloroanilino)-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-10-6-2-4-8-12(10)16-13-9-5-1-3-7-11(9)17-14(19)18-13/h1-8H,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFNIHJHCCFDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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